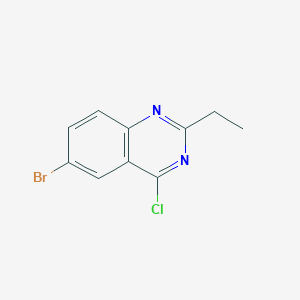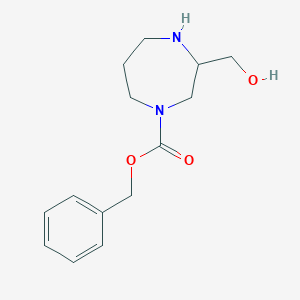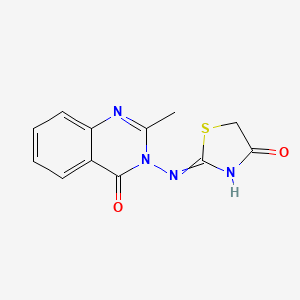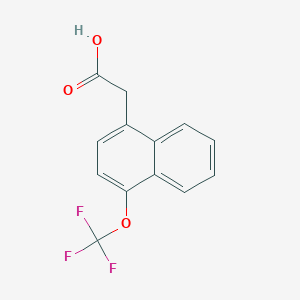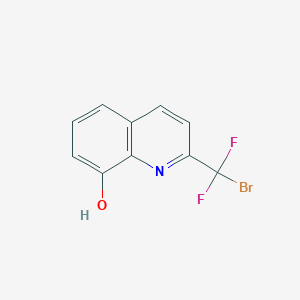
2-(Bromodifluoromethyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromodifluoromethyl)quinolin-8-ol is a chemical compound with the molecular formula C10H6BrF2NO and a molecular weight of 274.06 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The presence of bromodifluoromethyl and hydroxyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(Bromodifluoromethyl)quinolin-8-ol involves several steps, typically starting with the preparation of quinolin-8-ol. One common method includes the lithiation of 2-methyl-8-methoxyquinoline followed by the addition of bromodifluoromethyl groups . The reaction conditions often involve the use of strong bases like lithium diisopropylamide (LDA) and subsequent treatment with bromodifluoromethyl reagents. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
2-(Bromodifluoromethyl)quinolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted quinoline derivatives.
Scientific Research Applications
2-(Bromodifluoromethyl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2-(Bromodifluoromethyl)quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromodifluoromethyl group enhances its ability to interact with hydrophobic pockets in proteins, increasing its efficacy as an inhibitor .
Comparison with Similar Compounds
2-(Bromodifluoromethyl)quinolin-8-ol can be compared with other quinoline derivatives, such as:
Fluoroquinolones: Known for their antibacterial activity, fluoroquinolones also target bacterial enzymes like DNA gyrase and topoisomerase IV.
Chloroquine and Hydroxychloroquine: These compounds are used as antimalarial drugs and share a similar quinoline backbone.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C10H6BrF2NO |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
2-[bromo(difluoro)methyl]quinolin-8-ol |
InChI |
InChI=1S/C10H6BrF2NO/c11-10(12,13)8-5-4-6-2-1-3-7(15)9(6)14-8/h1-5,15H |
InChI Key |
RBXUSINCLHVCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




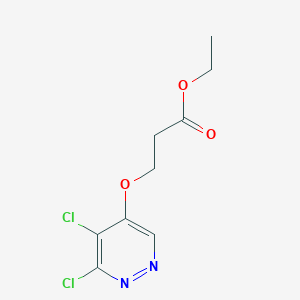
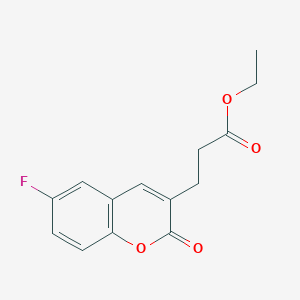
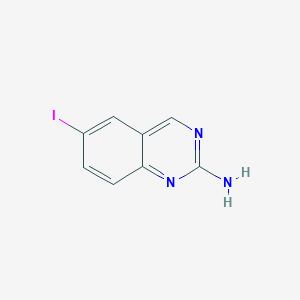
![[1-(N-Acetylglycylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11851494.png)

